2,4-Dimethoxy-3-dimethylaminomethylbenzophenone hydrochloride
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Overview
Description
2,4-Dimethoxy-3-dimethylaminomethylbenzophenone hydrochloride is a chemical compound with a complex structure, often used in various scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-3-dimethylaminomethylbenzophenone hydrochloride typically involves multiple steps, starting from basic organic compounds. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with dimethylamine and formaldehyde under acidic conditions to form the intermediate compound. This intermediate is then reacted with benzophenone in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-3-dimethylaminomethylbenzophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,4-Dimethoxy-3-dimethylaminomethylbenzophenone hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-3-dimethylaminomethylbenzophenone hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor antagonist, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
3,4-Dimethoxyphenethylamine: Shares structural similarities and is used in similar research applications.
2,3-Dimethoxybenzoic acid: Another related compound with similar chemical properties.
Uniqueness
2,4-Dimethoxy-3-dimethylaminomethylbenzophenone hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it valuable in various scientific research fields.
Properties
CAS No. |
58324-26-8 |
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Molecular Formula |
C18H22ClNO3 |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
(3-benzoyl-2,6-dimethoxyphenyl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H21NO3.ClH/c1-19(2)12-15-16(21-3)11-10-14(18(15)22-4)17(20)13-8-6-5-7-9-13;/h5-11H,12H2,1-4H3;1H |
InChI Key |
UEJGHQDWPJVIBP-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CC1=C(C=CC(=C1OC)C(=O)C2=CC=CC=C2)OC.[Cl-] |
Origin of Product |
United States |
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